molecular formula C11H10O4 B1295680 Indan-2,2-dicarboxylic acid CAS No. 2437-08-3

Indan-2,2-dicarboxylic acid

Cat. No.: B1295680
CAS No.: 2437-08-3
M. Wt: 206.19 g/mol
InChI Key: RYGAENQWIQPFAI-UHFFFAOYSA-N
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Description

Indan-2,2-dicarboxylic acid is an organic compound with the molecular formula C11H10O4. It is characterized by the presence of two carboxylic acid groups attached to the same carbon atom at position 2 of the indane ring. This compound is known for its unique bicyclic structure, which includes a benzene ring fused to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indan-2,2-dicarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of indan-2-carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of indane derivatives. This process can be carried out in large-scale reactors under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Indan-2,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products:

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Conversion to alcohols or other reduced forms.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.

Scientific Research Applications

Indan-2,2-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of resins, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of indan-2,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Indan-2,2-dicarboxylic acid can be compared with other dicarboxylic acids, such as:

    Phthalic acid: Similar in having two carboxylic acid groups but differs in the position and structure of the aromatic ring.

    Isophthalic acid: Also has two carboxylic acid groups but with a different arrangement on the benzene ring.

    Terephthalic acid: Another dicarboxylic acid with carboxylic groups in the para position on the benzene ring.

Uniqueness: this compound is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to other dicarboxylic acids. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,3-dihydroindene-2,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-9(13)11(10(14)15)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGAENQWIQPFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291078
Record name Indan-2,2-dicarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2437-08-3
Record name 2,2-Indandicarboxylic acid
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Record name Indan-2,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydroindene-2,2-dicarboxylic acid
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Synthesis routes and methods I

Procedure details

Sodium (3.7 g) was dissolved in 80 ml of ethyl alcohol, followed by the addition of 150 ml of diethyl ether. Diethyl malonate (12.5 ml) was added followed by 20 g of α, α-dibromo-o-xylene in 150 ml of diethyl ether with overhead stirring. The reaction was heated to reflux for 5 hours. The reaction was cooled, filtered, and the solvent was removed under vacuum. The residue was treated with a potassium hydroxide solution (20 g in 125 ml of water) and heated to reflux for 15 hours. The reaction was then cooled and rinsed with 200 ml of diethyl ether. The aqueous phase was acidified with 30% hydrochloric acid. The precipitate was collected and dried under vacuum over Drieruite for 5 hours to yield 8.86 g of indan-2,2-dicarboxylic acid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium (3.7 g) was dissolved in 80 ml of ethyl alcohol, followed by the addition of 150 ml of diethyl ether. Diethyl malonate (12.5 ml) was added followed by 20 g of α,α'-dibromo-o-xylene in 150 ml of diethyl ether with overhead stirring. The reaction was heated to reflux for 5 hours. The reaction was cooled, filtered, and the solvent was removed under vacuum. The residue was treated with a potassium hydroxide solution (20 g in 125 ml of water) and heated to reflux for 15 hours. The reaction was then cooled and rinsed with 200 ml of diethyl ether. The aqueous phase was acidified with 30% hydrochloric acid. The precipitate was collected and dried under vacuum over Drieruite for 5 hours to yield 8.86 g of indan-2,2-dicarboxylic acid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Indan-2,2-dicarboxylic acid
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Indan-2,2-dicarboxylic acid
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Indan-2,2-dicarboxylic acid
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Indan-2,2-dicarboxylic acid
Reactant of Route 6
Indan-2,2-dicarboxylic acid
Customer
Q & A

Q1: What is the spatial arrangement of the carboxyl groups in Indan-2,2-dicarboxylic acid?

A1: The two carboxyl groups in this compound adopt a synperiplanar conformation. This means they are oriented on the same side of the molecule, nearly eclipsing each other. This conformation is evident from the C-C-C-O torsion angles of 4.5 (3)° and -20.3 (3)° observed in the crystal structure. []

Q2: How does the structure of the cyclopentene ring in this compound deviate from planarity?

A2: The cyclopentene ring in this compound adopts an envelope conformation. This means that four of the five atoms in the ring lie in a plane, while the fifth atom (the one carrying the carboxyl group) deviates from this plane. Specifically, this carbon atom is located 0.355 (2) Å out of the plane defined by the other four carbon atoms in the ring. []

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